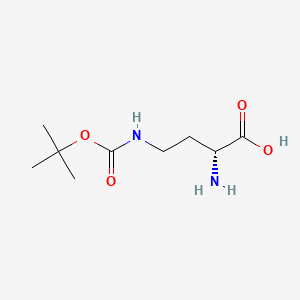

H-D-Dab(Boc)-OH

Beschreibung

BenchChem offers high-quality H-D-Dab(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Dab(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167170 | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-55-3 | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114360-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Dab(Boc)-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

H-D-Dab(Boc)-OH, with the IUPAC name (2R)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a chiral center and a side chain equipped with a Boc-protected amine, allows for the strategic introduction of a primary amine at a defined position within a target molecule. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its utility in peptide synthesis and as a precursor for pharmacologically active compounds.

Core Chemical and Physical Properties

H-D-Dab(Boc)-OH is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. While specific experimental values for properties like melting and boiling points are not consistently reported across commercial suppliers, typical ranges and predicted values are provided for guidance.

| Property | Value |

| IUPAC Name | (2R)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid |

| CAS Number | 114360-55-3[1] |

| Molecular Formula | C₉H₁₈N₂O₄[1] |

| Molecular Weight | 218.25 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents; limited solubility in water. |

| Storage | Recommended to be stored in a dry, dark place at 0 - 4 °C for short-term and -20 °C for long-term storage. |

Structural Elucidation

The chemical structure of H-D-Dab(Boc)-OH features a butanoic acid backbone with an amine group at the α-position (C2) and a tert-butoxycarbonyl (Boc) protected amine at the γ-position (C4). The stereochemistry at the α-carbon is designated as 'D' (or 'R' according to Cahn-Ingold-Prelog priority rules).

Key Structural Features:

-

Chiral Center: The α-carbon is a stereocenter, which is crucial for the synthesis of stereospecific molecules.

-

α-Amino Group: The free amino group at the C2 position is available for standard peptide coupling reactions or other nucleophilic additions.

-

γ-Amino Group with Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection and further functionalization of the side chain.

Spectroscopic Data

-

¹H NMR: Expected signals would include a multiplet for the α-proton, multiplets for the β- and γ-protons of the butyric acid chain, and a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

¹³C NMR: Carbon signals for the carboxylic acid, the α-carbon, the carbons of the side chain, and the quaternary and methyl carbons of the Boc group would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the carboxylic acid and the urethane of the Boc group, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 219.13.

Experimental Protocols

Synthesis of H-D-Dab(Boc)-OH

A common synthetic route to H-D-Dab(Boc)-OH involves the selective protection of the γ-amino group of D-2,4-diaminobutyric acid.

Materials:

-

D-2,4-diaminobutyric acid dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-2,4-diaminobutyric acid dihydrochloride in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium bicarbonate portion-wise until the pH of the solution is between 8 and 9.

-

Boc Protection: To the cold, stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude H-D-Dab(Boc)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Use in Solid-Phase Peptide Synthesis (SPPS)

H-D-Dab(Boc)-OH can be incorporated into a peptide sequence using standard solid-phase peptide synthesis protocols. The following is a general procedure for coupling to a resin.

Materials:

-

H-D-Dab(Boc)-OH

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

DCM

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel. If the resin is Fmoc-protected, deprotect the terminal amino group using 20% piperidine in DMF.

-

Activation: In a separate vial, dissolve H-D-Dab(Boc)-OH and a coupling reagent (e.g., HBTU) in DMF. Add a base like DIPEA to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours) to allow for complete coupling.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

Applications in Research and Drug Development

The primary utility of H-D-Dab(Boc)-OH lies in its role as a versatile building block for introducing a selectively protectable amino group into a molecule.

Peptide Synthesis and Modification

H-D-Dab(Boc)-OH is a valuable precursor in peptide chemistry. After its incorporation into a peptide sequence, the Boc group on the side chain can be selectively removed under acidic conditions, leaving other acid-labile protecting groups (like those on a resin) intact if carefully controlled. The newly exposed primary amine can then be used for:

-

Peptide Cyclization: Forming a lactam bridge with a carboxylic acid elsewhere in the peptide chain.

-

Branching: Initiating the synthesis of a second peptide chain from the side chain of the Dab residue.

-

Conjugation: Attaching other molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to modify the peptide's properties.

Synthesis of Methotrexate Analogs

H-D-Dab(Boc)-OH has been utilized in the synthesis of methotrexate (MTX) analogs.[1] Methotrexate is an antifolate drug used in the treatment of cancer and autoimmune diseases. By incorporating the diaminobutyric acid moiety, researchers can create novel analogs with potentially altered pharmacological profiles, such as improved cellular uptake, different target enzyme inhibition, or modified metabolic stability.[1] The workflow for such a synthesis is conceptually outlined below.

Visualizations

Caption: General workflow for the synthesis and application of H-D-Dab(Boc)-OH in SPPS.

Caption: Orthogonal protecting group strategy of H-D-Dab(Boc)-OH.

References

A Comprehensive Technical Guide to H-D-Dab(Boc)-OH

This technical guide provides an in-depth overview of H-D-Dab(Boc)-OH, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, applications, and relevant experimental protocols.

Core Compound Data

H-D-Dab(Boc)-OH, chemically known as (R)-4-((tert-butoxycarbonyl)amino)-2-aminobutanoic acid, is a non-proteinogenic amino acid derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the side-chain amine allows for selective reactions at the alpha-amino group, making it a valuable reagent in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 114360-55-3 | [1] |

| Molecular Formula | C9H18N2O4 | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

Applications in Synthesis

H-D-Dab(Boc)-OH serves as a key intermediate in the synthesis of more complex molecules. It is notably used in the preparation of methotrexate analogs, which have applications due to their antitumor and antifolate activities.[2] Its primary application, however, is in solid-phase peptide synthesis (SPPS) to introduce a D-diaminobutyric acid residue into a peptide sequence. The dual protection strategy, often involving an orthogonal Fmoc group on the alpha-amine, allows for controlled peptide chain elongation.[3]

Experimental Protocols

General Protocol for Fmoc Protection of H-D-Dab(Boc)-OH

This protocol outlines a common procedure for the Nα-Fmoc protection of H-D-Dab(Boc)-OH, a necessary step for its use in Fmoc-based solid-phase peptide synthesis. A similar process is described in the synthesis of the L-isomer.[4]

Materials:

-

H-D-Dab(Boc)-OH

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve H-D-Dab(Boc)-OH in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution dropwise to the H-D-Dab(Boc)-OH solution while stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 using 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-D-Dab(Boc)-OH.

-

The product can be further purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for incorporating an Fmoc-protected D-Dab(Boc) residue into a peptide chain on a solid support.

Materials:

-

Fmoc-D-Dab(Boc)-OH

-

Resin (e.g., Wang resin pre-loaded with the first amino acid)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma Pure.[5]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[5]

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with the deprotection solution for 5-20 minutes. Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate Fmoc-D-Dab(Boc)-OH by dissolving it in DMF with the coupling reagents and DIPEA for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[6]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Caption: Synthesis of Fmoc-D-Dab(Boc)-OH from H-D-Dab(Boc)-OH.

References

The Strategic Role of H-D-Dab(Boc)-OH in Advanced Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-D-Dab(Boc)-OH, a non-proteinogenic amino acid derivative, serves as a critical building block in the chemical synthesis of peptides, particularly in the development of novel therapeutics and research tools. Its unique structural features, including a diaminobutyric acid (Dab) core and orthogonal protecting groups, offer researchers precise control over peptide assembly, enabling the creation of complex and bioactive molecules. This technical guide provides a comprehensive overview of the applications of H-D-Dab(Boc)-OH in research, with a focus on its role in solid-phase peptide synthesis (SPPS), quantitative data on its performance, and detailed experimental protocols.

Core Applications in Research

The primary application of H-D-Dab(Boc)-OH lies in its use as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS) . The presence of two amine groups—the alpha-amino group and the side-chain gamma-amino group—allows for the introduction of positive charges and branching points within a peptide sequence. These features are particularly valuable in the design of:

-

Antimicrobial Peptides (AMPs): The cationic nature of the Dab side chain is crucial for the interaction of AMPs with negatively charged bacterial membranes, leading to membrane disruption and bacterial cell death. H-D-Dab(Boc)-OH is frequently incorporated into synthetic AMPs to mimic and enhance the activity of naturally occurring host defense peptides.[1][2][3]

-

Polymyxin Analogs: Polymyxins are a class of potent, last-resort antibiotics against multidrug-resistant Gram-negative bacteria.[4][5] They are characterized by a cyclic peptide structure containing multiple Dab residues. The synthesis of novel polymyxin analogs with improved efficacy and reduced toxicity often utilizes Fmoc-D-Dab(Boc)-OH to introduce these key residues.[4][5]

-

Enzyme Inhibitors and Other Bioactive Peptides: The unique structural constraints and chemical properties imparted by Dab residues can be exploited to design peptides with high affinity and specificity for various biological targets.

The key to the utility of H-D-Dab(Boc)-OH in SPPS is its orthogonal protection strategy. The alpha-amino group is typically protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain amino group is protected with an acid-labile Boc (tert-butoxycarbonyl) group.[6][7] This orthogonality allows for the selective removal of one protecting group without affecting the other, enabling precise control over the peptide elongation and side-chain modifications.[8][9][10][11]

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is paramount for obtaining high-purity products in sufficient quantities for research and development. The choice of protected amino acid derivatives can significantly impact the overall yield and purity of the final peptide. While direct comparative studies are limited, the following table summarizes typical performance data for SPPS incorporating Dab derivatives, highlighting the importance of the protecting group strategy.

| Parameter | Fmoc-L-Dab(Boc)-OH | Fmoc-L-Dab(Mtt)-OH | Fmoc-L-Dab(Alloc)-OH | Fmoc-L-Dab(Me,Ns)-OH |

| Crude Peptide Purity (%) | Prone to side-chain acylation | Moderate | Moderate | Highest |

| Overall Yield (%) | Moderate | Moderate | Moderate | Highest |

| Major Side Products | Side-chain acylation | Moderate | Moderate | Minimal |

Data extrapolated from a comparative study on Fmoc-L-Dab derivatives.[12]

The data suggests that while Fmoc-L-Dab(Boc)-OH is a widely used and effective building block, alternative protecting group strategies for the side chain, such as the combination of methyl (Me) and nosyl (Ns) groups, can lead to higher purity and yield by minimizing side reactions like side-chain acylation.[12]

Experimental Protocols

The successful incorporation of H-D-Dab(Boc)-OH into a peptide sequence using Fmoc-SPPS requires a carefully executed protocol. The following is a generalized, step-by-step methodology.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the key stages of synthesizing a peptide on a solid support using Fmoc-D-Dab(Boc)-OH.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation of Fmoc-D-Dab(Boc)-OH

This protocol provides specific conditions for the key steps involving Fmoc-D-Dab(Boc)-OH.

1. Resin Preparation and Swelling:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[13]

2. N-terminal Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[13]

-

Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-D-Dab(Boc)-OH:

-

In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to the resin loading), a coupling agent (e.g., HCTU, 2.9 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF.[13]

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Wash the resin thoroughly with DMF to remove excess reagents.

4. Orthogonal Deprotection of the Side-Chain Boc Group (On-Resin):

-

This step is performed if modification of the Dab side chain is desired before cleavage from the resin.

-

Wash the peptide-resin with dichloromethane (DCM).

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 10-50% v/v) for 30 minutes. The concentration and time can be optimized to ensure selective Boc removal without premature cleavage from highly acid-labile resins.

-

Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF.

-

The now free side-chain amine is available for further chemical modification.

5. Final Cleavage and Global Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane (TIS)) to protect sensitive amino acid residues. The exact composition of the cocktail depends on the peptide sequence.

-

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from Dab.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide pellet by centrifugation and wash it with cold ether.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide for identity and purity using mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Logical Relationships

The bioactive peptides synthesized using H-D-Dab(Boc)-OH often exert their effects through specific molecular interactions. For instance, antimicrobial peptides containing Dab residues target and disrupt bacterial cell membranes.

Caption: Mechanism of action for a cationic antimicrobial peptide containing Dab residues.

The decision to use H-D-Dab(Boc)-OH in a peptide synthesis strategy is guided by the desired properties of the final peptide.

Caption: Decision logic for using Fmoc-D-Dab(Boc)-OH in peptide synthesis.

References

- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of H-D-Dab(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for H-D-Dab(Boc)-OH, a crucial building block in peptide synthesis and drug development. The document outlines a robust chemical synthesis pathway, starting from the readily available Fmoc-Gln-OH, and details various purification techniques to achieve high-purity H-D-Dab(Boc)-OH suitable for demanding applications. This guide is intended to equip researchers with the necessary information to produce and purify this important amino acid derivative efficiently and effectively.

Chemical Synthesis of H-D-Dab(Boc)-OH

The synthesis of H-D-Dab(Boc)-OH is most effectively achieved through a three-step process commencing with the Hofmann rearrangement of Fmoc-Gln-OH to Fmoc-Dab-OH. This is followed by the protection of the side-chain amino group with a tert-butyloxycarbonyl (Boc) group to yield Fmoc-Dab(Boc)-OH. The final step involves the removal of the N-terminal Fmoc protecting group to afford the desired H-D-Dab(Boc)-OH.

Synthesis Pathway Overview

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the synthesis of Fmoc-Dab(Boc)-OH as described in the patent CN105348147A. The subsequent deprotection of the Fmoc group is a standard reaction in peptide chemistry and is known to proceed with high efficiency.

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |

| 1 | Fmoc-Gln-OH | Fmoc-Dab-OH | Iodobenzene diacetate (DiPa) | Ethyl acetate:Acetonitrile:Water (2:1:1) | 20-30 | 72 | 86.5 | 99.6 |

| 2 | Fmoc-Dab-OH | Fmoc-Dab(Boc)-OH | Di-tert-butyl dicarbonate ((Boc)₂O), NaOH | Acetone:Water (1:1) | 0-10 | 4 | 85.1 | 99.3 |

| 3 | Fmoc-Dab(Boc)-OH | H-D-Dab(Boc)-OH | Piperidine | N,N-Dimethylformamide (DMF) | Room Temperature | 0.5-1 | >95 (expected) | >99 (after purification) |

Experimental Protocols for Synthesis

Step 1: Synthesis of Fmoc-Dab-OH

-

Suspend 100g of Fmoc-Gln-OH in 2L of a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).

-

Add 105.1g of iodobenzene diacetate (DiPa) to the suspension.

-

Stir the reaction mixture at 20-30°C for 72 hours.

-

Upon completion of the reaction, as monitored by a suitable method (e.g., TLC or HPLC), proceed with standard aqueous work-up and extraction procedures to isolate the product.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-Dab-OH.[1]

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

-

Suspend 50g of the obtained Fmoc-Dab-OH in 700ml of a 1:1 (v/v) mixture of acetone and water.

-

Cool the suspension to 0-10°C in an ice bath.

-

Add 38.4g of di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

-

Adjust the pH of the reaction mixture to 7.5-8.0 using a 0.5N NaOH solution and maintain this pH throughout the reaction.

-

Stir the reaction for 4 hours at 0-10°C.

-

After the reaction is complete, perform an appropriate work-up, which may include acidification and extraction, to isolate the Fmoc-Dab(Boc)-OH product.[1]

Step 3: Synthesis of H-D-Dab(Boc)-OH (Fmoc Deprotection)

-

Dissolve the Fmoc-Dab(Boc)-OH in N,N-dimethylformamide (DMF).

-

Add a 20% (v/v) solution of piperidine in DMF to the dissolved amino acid. A typical ratio is 10 mL of the piperidine solution per gram of the Fmoc-protected amino acid.

-

Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 1 hour.

-

Monitor the deprotection using TLC or HPLC.

-

Once the reaction is complete, the solvent and excess piperidine are removed under reduced pressure. The crude H-D-Dab(Boc)-OH is then ready for purification.[2][3]

Purification of H-D-Dab(Boc)-OH

The final purity of H-D-Dab(Boc)-OH is critical for its successful application in peptide synthesis and other sensitive applications. Several methods can be employed for its purification, with the choice depending on the scale of the synthesis and the required final purity.

Purification Techniques Overview

Commonly used purification techniques for Boc-protected amino acids include flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.[4] For zwitterionic compounds like H-D-Dab(Boc)-OH, ion-exchange chromatography can also be a powerful purification tool.

Flash Chromatography

Flash chromatography is a rapid and cost-effective method for the purification of moderately polar compounds.

Experimental Protocol for Flash Chromatography:

-

Sample Preparation: Dissolve the crude H-D-Dab(Boc)-OH in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial elution solvent.

-

Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be packed as a slurry in the initial mobile phase.

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). The specific gradient will depend on the polarity of the impurities.

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for achieving the highest purity levels, particularly for small-scale preparations.

Experimental Protocol for Preparative HPLC:

-

Sample Preparation: Dissolve the crude or partially purified H-D-Dab(Boc)-OH in a suitable solvent, preferably a mixture of the initial mobile phase components.

-

Column Equilibration: Equilibrate a preparative reverse-phase C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid - TFA).

-

Injection: Inject the dissolved sample onto the column.

-

Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the product.

-

Fraction Collection: Collect fractions based on the UV detector response.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.

-

Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the final product as a TFA salt.[4]

Crystallization

Crystallization is a highly efficient and scalable method for purifying solid compounds, often yielding material of very high purity.

Experimental Protocol for Crystallization:

-

Solvent Removal: Ensure all reaction solvents are removed from the crude H-D-Dab(Boc)-OH, which may be an oil at this stage, under reduced pressure.

-

Seed Crystal Addition (Optional): If available, add a small amount (0.5-1.0% by weight) of a pure seed crystal of H-D-Dab(Boc)-OH to the oil to induce crystallization.

-

Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.

-

Slurrying: Add a weak polar solvent in which H-D-Dab(Boc)-OH has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry. This helps to wash away non-polar impurities.

-

Filtration and Washing: Filter the solid and wash it with a small amount of the cold slurrying solvent.

-

Drying: Dry the crystalline product under vacuum to a constant weight.[4][5]

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of H-D-Dab(Boc)-OH, along with comprehensive protocols for its purification. By following the outlined procedures, researchers can confidently produce high-purity H-D-Dab(Boc)-OH, a vital component for advancing research in peptide chemistry, drug discovery, and materials science. The choice of purification method will be dictated by the specific purity requirements, scale of operation, and available resources. Careful execution of these synthetic and purification steps will ensure the quality and consistency of the final product.

References

Navigating the Solubility and Stability of H-D-Dab(Boc)-OH: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of H-D-Dab(Boc)-OH

This technical guide provides a comprehensive overview of the solubility and stability of N-γ-Boc-D-2,4-diaminobutyric acid (H-D-Dab(Boc)-OH), a critical building block in peptide synthesis and the development of peptidomimetics. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on the known behavior of similar Boc-protected amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.

Introduction to H-D-Dab(Boc)-OH

H-D-Dab(Boc)-OH is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid, where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the alpha-amino group while the side chain remains protected. The Boc group is characterized by its stability under a wide range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

The physicochemical properties of H-D-Dab(Boc)-OH, especially its solubility in various solvents and its stability over time, are critical factors for its effective use in synthesis and formulation.

Solubility Profile

The solubility of H-D-Dab(Boc)-OH is governed by the interplay between its polar features (the free alpha-amino and carboxylic acid groups, which can form a zwitterion) and the nonpolar, bulky tert-butyl group.

Qualitative Solubility

Based on the general properties of Boc-protected amino acids, the following table summarizes the expected qualitative solubility of H-D-Dab(Boc)-OH in common laboratory solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can effectively solvate both the polar and nonpolar regions of the molecule, making them excellent choices for dissolving Boc-protected amino acids. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM is a common solvent in peptide synthesis and is expected to dissolve H-D-Dab(Boc)-OH, although perhaps to a lesser extent than highly polar aprotic solvents. |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Sparingly to Slightly Soluble | The presence of the hydrophobic Boc group limits solubility in highly polar protic solvents like water. Solubility is expected to be slightly better in alcohols. |

| Nonpolar | Hexanes, Toluene | Insoluble | The zwitterionic character of the amino acid backbone prevents dissolution in nonpolar solvents. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent | Solubility will be lowest near the isoelectric point (pI) and will increase at pH values above and below the pI as the molecule acquires a net charge. |

Factors Influencing Solubility

Several factors can be manipulated to enhance the solubility of H-D-Dab(Boc)-OH:

-

pH Adjustment: Moving the pH of aqueous solutions away from the isoelectric point of the molecule will increase its net charge and, consequently, its solubility. For a compound with a free carboxylic acid and two amino groups, solubility will be enhanced in both acidic (pH < pI) and basic (pH > pI) conditions.

-

Co-solvents: The addition of organic co-solvents like methanol, ethanol, or acetonitrile to aqueous buffers can improve the solubility of amphipathic molecules like H-D-Dab(Boc)-OH.

-

Temperature: For many compounds, solubility increases with temperature. However, this must be balanced with the potential for thermal degradation.

Stability Profile

The stability of H-D-Dab(Boc)-OH is primarily dictated by the acid-labile nature of the Boc protecting group.

Chemical Stability

-

Acidic Conditions: The Boc group is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HCl).[1] This is the basis for its use as a protecting group. Even mild acidic conditions can lead to slow degradation over time.

-

Basic Conditions: H-D-Dab(Boc)-OH is generally stable under basic conditions.[2] The Boc group is resistant to hydrolysis by bases, making it orthogonal to other protecting groups like Fmoc.[2]

-

Oxidative and Photolytic Conditions: While specific data is unavailable, forced degradation studies under oxidative (e.g., H₂O₂) and photolytic (e.g., UV light) conditions would be necessary to fully characterize the stability profile, as these conditions can potentially affect the amino acid structure.[3]

Storage and Handling

For long-term storage, H-D-Dab(Boc)-OH should be kept as a solid in a cool, dry, and dark place to minimize degradation from moisture and light. Solutions should be prepared fresh whenever possible. If storage in solution is necessary, it is recommended to use aprotic solvents like DMF or DMSO and store at low temperatures (e.g., -20°C).

Experimental Protocols

The following sections provide detailed methodologies for determining the quantitative solubility and stability of H-D-Dab(Boc)-OH.

Workflow for Solubility and Stability Assessment

The overall process for evaluating the solubility and stability of H-D-Dab(Boc)-OH is depicted in the workflow diagram below.

References

A Comprehensive Guide to the Proper Storage and Handling of H-D-Dab(Boc)-OH

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the best practices for the storage and handling of H-D-Dab(Boc)-OH (N-γ-Boc-D-2,4-diaminobutyric acid) and its common N-α-protected analogues, such as Fmoc-D-Dab(Boc)-OH. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical Profile

H-D-Dab(Boc)-OH and its derivatives are protected amino acids crucial for peptide synthesis and drug discovery. The Boc (tert-butoxycarbonyl) group provides protection for the side-chain amino group, which can be cleaved under acidic conditions. In derivatives like Fmoc-D-Dab(Boc)-OH, the Fmoc (9-fluorenylmethoxycarbonyl) group offers orthogonal protection for the α-amino group, which is labile to basic conditions.[1] This dual-protection scheme allows for precise, selective deprotection during solid-phase peptide synthesis (SPPS).[1]

Table 1: Physical and Chemical Properties of Fmoc-D-Dab(Boc)-OH

| Property | Value | CAS Number |

|---|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₆ | 125238-99-5[2][3][4][5] |

| Molecular Weight | ~440.49 g/mol | 125238-99-5[1][2][3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Limited in water; soluble in organic solvents like DMF and DCM.[1] | N/A |

Storage Recommendations

Proper storage is essential to prevent degradation and maintain the purity of H-D-Dab(Boc)-OH derivatives. The primary concerns are temperature, moisture, and light.[1]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes degradation. This range is the most consistent recommendation across multiple suppliers.[5][6][7][8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against oxidation and moisture.[3] |

| Light | Keep in a dark place; use amber vials.[3][8] | The compound can be light-sensitive, and exposure may lead to degradation.[1][8] |

| Container | Keep container tightly closed.[8][10] | Prevents absorption of atmospheric moisture.[1] |

Handling and Personal Protective Equipment (PPE)

Safe handling procedures protect both the researcher and the chemical's integrity. As a fine powder, inhalation and direct contact should be avoided.[1][10][11]

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

| Procedure/Equipment | Guideline |

|---|---|

| Ventilation | Handle in a well-ventilated area.[10][12] A chemical fume hood is strongly recommended to avoid inhalation of the powder.[8] |

| Eye Protection | Use safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[10][11][13] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[10][11][13] |

| Respiratory Protection | If not using a fume hood, a dust mask (e.g., N95 type) is recommended to prevent inhalation.[10][13] |

| Body Protection | Wear a lab coat or other suitable protective clothing.[8][10][12] |

| General Hygiene | Avoid dust formation.[11] Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling the compound.[8][12] |

Experimental Protocols

General Protocol for Purity Assessment via HPLC

While specific stability studies for H-D-Dab(Boc)-OH are not publicly detailed, its purity is routinely assessed by High-Performance Liquid Chromatography (HPLC).[2][5] A general protocol to monitor stability involves using a validated HPLC method to assess the compound's purity over time under various storage conditions.

Methodology:

-

Initial Analysis: Upon receipt, dissolve a small, accurately weighed sample of H-D-Dab(Boc)-OH in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Analyze via a validated HPLC method to establish an initial purity profile (t=0).

-

Sample Aliquoting: Distribute aliquots of the compound into separate, appropriate containers (e.g., amber glass vials).

-

Condition Exposure: Store the aliquots under a matrix of conditions to be tested (e.g., recommended 2-8°C in the dark; room temperature; elevated temperature; exposure to light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Purity Measurement: Prepare and analyze the sample using the same validated HPLC method from step 1.

-

Data Comparison: Compare the purity results at each time point to the initial t=0 profile. Significant formation of new peaks or a decrease in the main peak area indicates degradation. Purity is often determined to be ≥97.0% by HPLC for this product.[2][5][9]

Process Flow Visualization

The following diagram illustrates the recommended workflow for the proper storage and handling of H-D-Dab(Boc)-OH from receipt to disposal.

Caption: Workflow for handling H-D-Dab(Boc)-OH.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Dab(Boc)-OH Novabiochem 125238-99-5 [sigmaaldrich.com]

- 3. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. dojindo.com [dojindo.com]

- 11. globechemie.com [globechemie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Boc-Dab(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Safety Profile of H-D-Dab(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for H-D-Dab(Boc)-OH (CAS No: 127945-66-4 or 114360-55-3), a key building block in peptide synthesis and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for H-D-Dab(Boc)-OH, this guide also incorporates and references safety data from the closely related compound, Fmoc-Dab(Boc)-OH, to provide a more complete safety profile. It is imperative that this compound be handled with care by trained professionals in a laboratory setting.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and available safety information for H-D-Dab(Boc)-OH and its N-Fmoc protected analogue.

| Identifier | Value |

| Chemical Name | (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid |

| Synonyms | H-D-Dab(Boc)-OH |

| CAS Number | 127945-66-4, 114360-55-3 |

| Molecular Formula | C₉H₁₈N₂O₄ |

| Molecular Weight | 218.25 g/mol |

| Safety Information (Surrogate Data from Fmoc-Dab(Boc)-OH) | Value |

| Storage Class | 11 - Combustible Solids |

| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |

Hazard Identification and Precautionary Measures

| Hazard Statements (H-Statements) | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Precautionary Statements (P-Statements) | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols: Safe Handling Workflow

The following experimental workflow outlines the standard operating procedure for the safe handling of H-D-Dab(Boc)-OH and similar chemical reagents in a laboratory setting. This protocol is based on general best practices for chemical safety.

Methodology for Safe Handling:

-

Preparation : Before handling the reagent, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents for the experiment and for potential spill cleanup should be readily accessible.

-

Personal Protective Equipment (PPE) : As recommended for related compounds, appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times. For powdered substances, a dust mask or respirator is advised to prevent inhalation.

-

Weighing and Dispensing : All weighing and dispensing of H-D-Dab(Boc)-OH should be conducted within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.

-

Reaction Setup : When adding the reagent to a reaction vessel, do so carefully to avoid splashing. Ensure the reaction is set up in a well-ventilated area, preferably within the fume hood.

-

Cleanup and Decontamination : After use, thoroughly clean all equipment and the work area. Decontaminate surfaces with an appropriate solvent.

-

Waste Disposal : Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with institutional and local regulations for chemical waste.

-

Storage : Store H-D-Dab(Boc)-OH in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures, a fundamental principle of chemical safety.

This guide underscores the importance of a thorough safety assessment before using H-D-Dab(Boc)-OH. While a dedicated SDS is not widely available, the information from related compounds provides a strong basis for safe handling protocols. Researchers, scientists, and drug development professionals are encouraged to consult their institution's safety office for further guidance and to always adhere to the principles of prudent laboratory practice.

A Technical Guide to H-D-Dab(Boc)-OH: Sourcing and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-4-((tert-butoxycarbonyl)amino)butanoic acid, commonly known as H-D-Dab(Boc)-OH, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a side-chain amine protected by a tert-butyloxycarbonyl (Boc) group, make it a versatile building block for the synthesis of modified peptides and other complex organic molecules. This guide provides a comprehensive overview of the commercial suppliers, pricing, and key applications of H-D-Dab(Boc)-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.

Commercial Availability and Pricing

H-D-Dab(Boc)-OH and its Nα-Fmoc protected counterpart, Fmoc-D-Dab(Boc)-OH, are available from a range of commercial suppliers specializing in fine chemicals and reagents for peptide synthesis. The choice of supplier often depends on the required purity, scale, and budget of the research project. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | Price (USD, Approximate) |

| MedchemExpress | H-Dab(Boc)-OH | HY-W010758 | >98% | 100 mg, 250 mg, 1 g | Contact for quote |

| ChemPep | Boc-D-Dab(Fmoc)-OH | 180455 | >98% | 5 g, 25 g | $355 (5g), $887 (25g)[1] |

| Sigma-Aldrich (Merck) | Fmoc-Dab(Boc)-OH | 86971 | ≥97.0% (HPLC) | 1 g | $90.75 - $170.00[2] |

| Aapptec | Fmoc-Dab(Boc)-OH | UFO111 | >98% | 5 g, 25 g | From $135.00[3] |

| P3 BioSystems | Fmoc-D-Dab(Boc)-OH | 47240 | Not specified | Not specified | $100.00[4] |

| MedKoo Biosciences | Fmoc-Dab(Boc)-OH | 610227 | >98% | 5 g, 10 g, 25 g | $250 (5g), $400 (10g), $750 (25g)[2] |

Note: Prices are subject to change and may vary based on institutional agreements and current promotions. It is recommended to visit the supplier's website for the most up-to-date information. The majority of readily available products are the Nα-Fmoc protected version, which is commonly used in Fmoc-based solid-phase peptide synthesis.

Core Applications in Drug Development

H-D-Dab(Boc)-OH serves as a crucial building block in the synthesis of peptide-based therapeutics and other bioactive molecules. Its bifunctional nature, with a free α-amino group and a protected side-chain amine, allows for its incorporation into peptide chains and subsequent modification of the side chain.

Synthesis of Methotrexate Analogs

One of the notable applications of H-D-Dab(Boc)-OH is in the synthesis of methotrexate (MTX) analogs.[5] Methotrexate is a widely used chemotherapy agent and immunosuppressant. By incorporating H-D-Dab(Boc)-OH, researchers can introduce a basic amino acid side chain, potentially altering the drug's pharmacokinetic and pharmacodynamic properties, such as tumor cell uptake and antifolate activity.[5]

Peptide Nucleic Acid (PNA) Synthesis

Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain.[6][7][8] H-D-Dab(Boc)-OH and its derivatives can be utilized in the synthesis of the PNA backbone, contributing to the structural diversity and functional capabilities of these molecules.[9] PNAs exhibit high binding affinity and specificity to their target nucleic acid sequences and are resistant to enzymatic degradation, making them promising candidates for diagnostic and therapeutic applications, including antisense and antigene therapies.[10]

Experimental Protocols: Boc-based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an amino acid like H-D-Dab(Boc)-OH into a peptide chain using Boc-based solid-phase peptide synthesis. This workflow assumes the synthesis is initiated on a suitable resin support (e.g., Merrifield resin).

I. Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HATU/DIEA) in a solvent like DCM or DMF. Allow the reaction to proceed for 2-4 hours.

-

Capping (Optional): To block any unreacted sites on the resin, treat with an acetylating agent like acetic anhydride.

II. Peptide Chain Elongation Cycle

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc protecting group.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with isopropanol.

-

Wash the resin with DCM.

-

Neutralize the protonated N-terminus by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

-

Wash the resin with DCM.

-

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (e.g., Boc-Xaa-OH) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to ensure completion.

-

-

Washing:

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

III. Incorporation of H-D-Dab(Boc)-OH

To incorporate H-D-Dab(Boc)-OH, it must first be protected at the α-amino group, typically with a Boc group, resulting in Boc-D-Dab(Boc)-OH. This doubly protected amino acid is then used in the coupling step of the SPPS cycle as described above.

IV. Cleavage and Deprotection

-

Final Boc Deprotection: Perform the final Nα-Boc deprotection as described in step II.1.

-

Cleavage from Resin:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group on the Dab side chain. Scavengers such as anisole or thioanisole are added to prevent side reactions.

-

The cleavage reaction is typically carried out at 0°C for 1-2 hours.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by centrifugation or filtration.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and amino acid analysis.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the application of H-D-Dab(Boc)-OH.

References

- 1. chempep.com [chempep.com]

- 2. medkoo.com [medkoo.com]

- 3. peptide.com [peptide.com]

- 4. Diaminobutyric Acid (Dab), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Bifacial Peptide Nucleic Acids with Diketopiperazine Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Nucleic Acid Synthesis - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Notes and Protocols for the Use of D-Diaminobutyric Acid (Dab) in Solid-Phase Peptide Synthesis (SPPS)

Introduction

2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its side chain contains a primary amine, which can be utilized for various modifications, including peptide cyclization, branching, or the attachment of reporter molecules. The D-configuration (D-Dab) can influence the conformational properties and biological activity of the final peptide, offering avenues for unique therapeutic designs.[1][2]

In solid-phase peptide synthesis (SPPS), proper protection of both the α-amino group and the side-chain (γ-amino) group is critical to prevent unwanted side reactions. The user query specified H-D-Dab(Boc)-OH , which has a free α-amino group and a tert-butyloxycarbonyl (Boc) protected side chain. This form is not suitable for direct use in standard stepwise SPPS protocols (both Fmoc and Boc-based strategies), as the unprotected α-amino group would lead to self-polymerization during the activation step.

For successful incorporation into a peptide chain via SPPS, the α-amino group must be temporarily protected. The most common strategy in modern peptide synthesis is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Therefore, this document will focus on the application of Fmoc-D-Dab(Boc)-OH . This derivative employs an orthogonal protection scheme: the Fmoc group is removed by a base (e.g., piperidine), while the side-chain Boc group is stable to this condition and is removed by an acid (e.g., trifluoroacetic acid, TFA).[1][2][3] This orthogonal strategy allows for selective deprotection and modification of the side chain on the solid support.[1]

Application Notes

1. Orthogonal Protection Strategy

The key to the successful use of Fmoc-D-Dab(Boc)-OH in SPPS is its orthogonal protection scheme.[1][3]

-

Nα-Fmoc group (Temporary): Protects the alpha-amine during the coupling reaction. It is stable to acidic conditions but is cleaved by treatment with a secondary amine, typically 20-40% piperidine in DMF.

-

Nγ-Boc group (Permanent/Semi-permanent): Protects the side-chain amine throughout the peptide assembly. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a TFA-based cocktail.[1][2]

This orthogonality is crucial for synthesizing complex peptides. For instance, the Boc group on the Dab side chain can be selectively removed on-resin after chain assembly to allow for:

-

On-resin cyclization: Forming a lactam bridge with the C-terminal carboxyl group or an acidic side chain (e.g., Asp or Glu).

-

Peptide branching: Synthesizing a second peptide chain from the Dab side chain.

-

Conjugation: Attaching molecules like fluorophores, biotin, or polyethylene glycol (PEG) to a specific site.

2. Key Applications

-

Cyclic Peptides: Dab is frequently used to create head-to-tail or side-chain cyclized peptides. Cyclization can enhance peptide stability against proteolysis, improve receptor binding affinity, and constrain the peptide into a bioactive conformation.

-

Antimicrobial Peptides (AMPs): The introduction of the cationic primary amine from the Dab side chain can enhance the antimicrobial activity of peptides.

-

Drug Development: Used in the synthesis of peptide-based drugs and analogs, such as methotrexate analogs with antitumor activities.[4]

3. Physicochemical Properties

The properties of the Fmoc-protected building block are essential for its use in synthesis.

| Property | H-D-Dab(Boc)-OH | Fmoc-D-Dab(Boc)-OH |

| Molecular Formula | C9H18N2O4 | C24H28N2O6 |

| Molecular Weight | 218.25 g/mol | 440.49 g/mol [5] |

| Appearance | Solid powder | Powder[5] |

| Typical Purity | >98% | ≥97.0% (HPLC)[5] |

| Storage Temperature | 2-8°C | 2-8°C[5] |

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: General Fmoc-SPPS Cycle for Incorporating Fmoc-D-Dab(Boc)-OH

This protocol describes a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Peptide-resin (swollen)

-

Fmoc-D-Dab(Boc)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, Isopropanol (IPA), DCM

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[6]

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated. A negative result (yellow beads) indicates >99% completion.[6]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

-

Protocol 2: On-Resin Side-Chain Deprotection of Boc Group

This protocol is performed after the full peptide sequence has been assembled and is intended for subsequent on-resin modification (e.g., cyclization).

Materials:

-

Peptide-resin with N-terminal Fmoc protection intact

-

DCM

-

Neutralization solution: 5-10% DIPEA in DCM (v/v)[7]

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Washing:

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (5x) to remove residual acid.[7]

-

-

Neutralization:

Protocol 3: Final Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on Dab.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (Reagent K is a common choice): 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Note: A simpler cocktail like Reagent B (88% TFA, 5% phenol, 5% water, 2% triisopropylsilane (TIS)) can also be used, especially if the peptide does not contain sensitive residues like Met or Cys.[8]

-

-

Cold diethyl ether

Methodology:

-

Resin Preparation: If the N-terminal Fmoc group is still present, remove it using Protocol 1, Step 2. Wash the resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (e.g., Reagent K) to the resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

-

Quantitative Data Summary

Successful peptide synthesis relies on driving each reaction to completion. The following table summarizes expected efficiencies for the key steps in the process.

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | > 99%[6] | Kaiser Test (Ninhydrin Test) |

| Fmoc Deprotection Efficiency | > 99% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct |

| Boc Deprotection Efficiency | > 99%[5] | HPLC-MS analysis of a small cleaved sample |

| Crude Peptide Purity (Post-Cleavage) | 70-90% (Sequence-dependent)[6] | Analytical RP-HPLC |

| Final Purity (Post-Purification) | > 95-98%[6] | Analytical RP-HPLC and Mass Spectrometry |

Visualizations

Fmoc-SPPS Workflow for D-Dab(Boc) Incorporation

Caption: General workflow for incorporating Fmoc-D-Dab(Boc)-OH using Fmoc-SPPS.

Orthogonal Deprotection Logic

Caption: Decision logic for the selective removal of Fmoc and Boc protecting groups.

On-Resin Peptide Cyclization Workflow

Caption: Workflow for synthesizing a cyclic peptide using the Dab side chain.

References

Application Notes and Protocols for the Coupling of H-D-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Dab(Boc)-OH, or D-α,γ-diaminobutyric acid with a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine, is a valuable non-proteinogenic amino acid utilized in the synthesis of specialized peptides. Its incorporation is of particular interest in the development of peptide-based therapeutics, including analogs of methotrexate with potential antitumor and antifolate activities. The presence of the Boc-protected side-chain amine allows for orthogonal protection strategies in peptide synthesis, enabling selective deprotection and modification. This document provides a detailed guide for the efficient coupling of H-D-Dab(Boc)-OH in Boc-based solid-phase peptide synthesis (Boc-SPPS), including a comparative analysis of common coupling reagents, a step-by-step experimental protocol, and a relevant biological pathway context.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions during the incorporation of H-D-Dab(Boc)-OH. The choice of reagent can significantly impact the final peptide's yield and purity. Below is a summary of commonly used coupling reagents and their general performance characteristics. While specific quantitative data for H-D-Dab(Boc)-OH is not extensively published, the following table provides a comparative overview based on their known reactivity with other amino acids in SPPS.

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings. Forms a more reactive OAt-ester. Often preferred for rapid protocols. |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used reagents. Can cause guanidinylation of the N-terminus if used in excess. |

| PyBOP | Phosphonium | Fast | High | Low | Byproducts are less hazardous than those of its predecessor, BOP. Rapid coupling with high efficiency. |

| DIC/HOBt | Carbodiimide | Moderate | Good-High | Low | A cost-effective option. The byproduct, diisopropylurea (DIU), is soluble in common solvents, simplifying removal. The addition of HOBt is crucial to suppress racemization. |

| DCC/HOBt | Carbodiimide | Moderate | Good-High | Low | A classic and cost-effective choice. The byproduct, dicyclohexylurea (DCU), is insoluble and must be filtered off, making it less suitable for automated SPPS. |

Experimental Protocols

This section outlines a detailed protocol for the manual Boc-SPPS of a peptide containing an H-D-Dab(Boc)-OH residue. The protocol assumes a standard Boc/Bzl protection strategy on a Merrifield or MBHA resin.

Materials and Reagents

-

H-D-Dab(Boc)-OH

-

Boc-protected amino acids

-

Merrifield or MBHA resin

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HATU, HBTU, or DIC)

-

HOBt (if using DIC or HBTU)

-

Kaiser test kit

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

-

Reaction vessel with a sintered glass frit

-

Shaker

Step-by-Step Coupling Protocol

-

Resin Swelling:

-

Place the desired amount of resin (e.g., 0.1-0.5 mmol) in the reaction vessel.

-

Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes and drain.

-

Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

-

-

Neutralization:

-

Wash the resin with isopropanol (2 times) and then DCM (3 times).

-

Add a 10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[1]

-

Drain the neutralization solution and repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Activation and Coupling (using HATU as an example):

-

In a separate vial, dissolve H-D-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.

-

A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive (blue beads), the coupling is incomplete. In this case, the coupling step should be repeated with fresh reagents ("double coupling").

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.

-

-

Peptide Chain Elongation:

-

Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and washing steps, perform a final N-terminal Boc deprotection (step 2).

-

Wash the resin with DCM and dry it under vacuum.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

Mandatory Visualization

Experimental Workflow for H-D-Dab(Boc)-OH Coupling

Signaling Pathway Context: Mechanism of Action of Methotrexate Analogs

Peptides containing H-D-Dab(Boc)-OH can be used to synthesize analogs of methotrexate (MTX), a potent antifolate drug. The primary mechanism of action of MTX is the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis.[3][4] This leads to an arrest of the cell cycle, particularly in rapidly proliferating cancer cells. Additionally, low-dose MTX exerts anti-inflammatory effects through various signaling pathways, including the adenosine signaling pathway.[4][5]

References

- 1. peptide.com [peptide.com]

- 2. agilent.com [agilent.com]

- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Recommended Coupling Reagents for H-D-Dab(Boc)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals